Cas no 870-50-8 (Di-tert-butyl Azodicarboxylate)
Di-tert-butyl Azodicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Di-tert-butyl diazene-1,2-dicarboxylate
- DBAD
- Di-tert-butyl azodicarboxylate
- Azodicarboxylic acid di-tert-butyl ester
- DI-T-BUTYL AZODICARBOXYLATE
- Di-tert-Butyl azodic
- DI-TERT-BUTYL AZODICARBOXYALTE
- di-tert-butylazadicarboxylate
- tert-butyl azodicarboxylate
- Bis(1,1-dimethylethyl)azodicarboxylate
- Di-tert-butyl azodiformate
- NSC 109889
- Di-tert-butylazodicarboxylate
- (E)-di-tert-butyl diazene-1,2-dicarboxylate
- Azodicarboxylicaciddi-tert-butylester
- (Z)-di-tert-butyl diazene-1,2-dicarboxylate
- tert-butyl {[(tert-butyl)oxycarbonyl]diazenyl}formate
- di-tert-butylazocarboxylate
- di t-butyl azodicarboxylate
- Ditertbutyl azodicarboxylate
- N-{[(tert-butoxy)carbonyl]imino}(tert-butoxy)formamide
- di-tert-butyl azocarboxylate
- d
- Diazenedicarboxylic acid, bis(1,1-dimethylethyl) ester (9CI)
- Formic acid, azodi-, di-tert-butyl ester (7CI, 8CI)
- Di-tert-butyl diazodicarboxylate
- Di-(tert-butyl) diazene-1,2-dicarboxylate
- di-tert-butyl (Z)-diazene-1,2-dicarboxylate
- AKOS024348865
- QKSQWQOAUQFORH-QXMHVHEDSA-N
- Di-t-butyl diazene-1,2-dicarboxylate
- 1,2-Diazenedicarboxylic acid, 1,2-bis(1,1-dimethylethyl) ester
- di-tert-butyl azo-dicarboxylate
- 870-50-8
- DB-092111
- di-tert-butyl (E)-diazene-1,2-dicarboxylate
- di-tert-butyl(Z)-diazene-1,2-dicarboxylate
- C93517
- bis(1,1-dimethylethyl) 1,2-diazenedicarboxylate
- D3544
- di-tert.-butyl azodicarboxylate
- di-tertbutyl-azodicarboxylate
- tert-butyl-N-tert-butoxycarbonyliminocarbamate
- SY009708
- di tert-butyl azodicarboxylate
- 862421-89-4
- NS00042580
- ditert-butyl azodicarboxylate
- DTXSID201306310
- N-[(tert-butoxycarbonyl)imino](tert-butoxy)formamide
- Bis(1,1-dimethylethyl) (E)-1,2-diazenedicarboxylate
- di-t-butyl-azo-dicarboxylate
- azodicarboxylic acid di-t-butyl ester
- QKSQWQOAUQFORH-UHFFFAOYSA-N
- di-tert-butyl-azodicarboxylate
- AB2802
- di-tert-butyl azocarboxylic acid
- di-tert-butyl(e)-diazene-1,2-dicarboxylate
- di-tertbutyl azodicarboxylate
- Di-tert-butyl Azodicarboxylate
-
- MDL: MFCD00015001
- Inchi: 1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3
- InChI Key: QKSQWQOAUQFORH-UHFFFAOYSA-N
- SMILES: O=C(OC(C)(C)C)N=NC(OC(C)(C)C)=O
- BRN: 1911434
Computed Properties
- Exact Mass: 230.12700
- Monoisotopic Mass: 230.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.3
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
Experimental Properties
- Color/Form: Yellow solid
- Density: 1.0600
- Melting Point: 89-92 °C (lit.)
89-92 °C - Boiling Point: 287.1 °C at 760 mmHg
- Flash Point: 107.2℃
- Refractive Index: 1.459
- Water Partition Coefficient: Insoluble
- PSA: 77.32000
- LogP: 3.30880
- Solubility: Insoluble in water
- Sensitiveness: Light Sensitive
Di-tert-butyl Azodicarboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:1325
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39-S16
-
Hazardous Material Identification:
- Risk Phrases:R11; R36/37/38
- HazardClass:3
- PackingGroup:II
- Storage Condition:2-8°C
Di-tert-butyl Azodicarboxylate Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Di-tert-butyl Azodicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 069253-25g |
Di-tert-butylazodicarboxylate |
870-50-8 | 97% | 25g |
£55.00 | 2022-03-01 | |
| Fluorochem | 069253-100g |
Di-tert-butylazodicarboxylate |
870-50-8 | 97% | 100g |
£145.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106305-500g |
Di-tert-butyl Azodicarboxylate |
870-50-8 | 98% | 500g |
¥924.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106305-5g |
Di-tert-butyl Azodicarboxylate |
870-50-8 | 98% | 5g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106305-100g |
Di-tert-butyl Azodicarboxylate |
870-50-8 | 98% | 100g |
¥319.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106305-25g |
Di-tert-butyl Azodicarboxylate |
870-50-8 | 98% | 25g |
¥116.90 | 2023-09-03 | |
| Fluorochem | 069253-5g |
Di-tert-butylazodicarboxylate |
870-50-8 | 97% | 5g |
£13.00 | 2022-03-01 | |
| Ambeed | A257862-1g |
Di-tert-butyl diazene-1,2-dicarboxylate |
870-50-8 | 97% | 1g |
$5.0 | 2024-05-30 | |
| Ambeed | A257862-5g |
Di-tert-butyl diazene-1,2-dicarboxylate |
870-50-8 | 97% | 5g |
$12.0 | 2025-04-16 | |
| Ambeed | A257862-10g |
Di-tert-butyl diazene-1,2-dicarboxylate |
870-50-8 | 97% | 10g |
$15.0 | 2025-04-16 |
Di-tert-butyl Azodicarboxylate Production Method
Production Method 1
2.1 Reagents: Pyridine , Bromine Solvents: Dichloromethane ; 0.5 h, 0 °C
Production Method 2
2.1 Reagents: Pyridine , Bromine Solvents: Dichloromethane ; 0.5 h, 0 °C
Production Method 3
Production Method 4
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water
Production Method 5
Production Method 6
2.1 Reagents: Pyridine , Bromine Solvents: Dichloromethane ; 0.5 h, 0 °C
Production Method 7
1.2 Reagents: Sodium carbonate , 1,1-Dimethylethyl carbonochloridate Solvents: Water ; 10 °C; 30 min, 20 °C
2.1 Reagents: Pyridine , Bromine Solvents: Dichloromethane ; 0 °C; 90 min, 0 °C
Di-tert-butyl Azodicarboxylate Raw materials
- (tert-butoxy)carbohydrazide
- Di-tert-butyl dicarbonate
- DL-tert-Butyl Hydrazodicarboxylate
- Azido(tert-butoxy)methanone
- tert-Butyl chloroformate
Di-tert-butyl Azodicarboxylate Preparation Products
Di-tert-butyl Azodicarboxylate Suppliers
Di-tert-butyl Azodicarboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic carbonic acids and derivatives Organic carbonic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic carbonic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds
Additional information on Di-tert-butyl Azodicarboxylate
Introduction to Di-tert-butyl Azodicarboxylate (CAS No. 870-50-8)
Di-tert-butyl Azodicarboxylate, with the chemical formula C10H14N2O4 and CAS number 870-50-8, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound is widely recognized for its utility as an azodicarboxylate ester, which serves as a versatile intermediate in the synthesis of various pharmacologically active molecules.
The structure of Di-tert-butyl Azodicarboxylate features a highly reactive azo group (-N=N-) linked to two tert-butyl carbonyl groups. This unique arrangement imparts exceptional reactivity, making it a valuable reagent in the formation of carbon-carbon and carbon-nitrogen bonds. The tert-butyl groups not only enhance the stability of the compound but also influence its solubility and reactivity profiles, making it particularly useful in organic transformations.
In recent years, Di-tert-butyl Azodicarboxylate has garnered considerable attention in the development of novel pharmaceuticals. Its role as a synthetic intermediate has been leveraged in the creation of complex molecules with therapeutic potential. For instance, it has been employed in the synthesis of non-peptide inhibitors targeting various biological pathways. These inhibitors are crucial in drug discovery, particularly for diseases where traditional peptide-based therapies face limitations.
One of the most compelling applications of Di-tert-butyl Azodicarboxylate is in the field of kinase inhibition. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Researchers have utilized this compound to develop small-molecule inhibitors that selectively target specific kinases. By modifying the structure of Di-tert-butyl Azodicarboxylate, scientists have been able to create derivatives with enhanced binding affinity and selectivity, thereby improving therapeutic efficacy.
The reactivity of Di-tert-butyl Azodicarboxylate makes it an excellent candidate for C-N bond formation, which is a fundamental transformation in organic synthesis. This capability has been exploited in the construction of complex heterocyclic frameworks, which are prevalent in many biologically active compounds. The ability to efficiently introduce nitrogen-containing moieties into target molecules has opened new avenues for drug design and development.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methodologies. Di-tert-butyl Azodicarboxylate has been incorporated into several environmentally friendly synthetic routes, reducing reliance on hazardous reagents and minimizing waste generation. These innovations align with global efforts to promote sustainable practices in pharmaceutical manufacturing.
The compound's versatility extends to its use as a cross-coupling agent, where it facilitates the formation of carbon-carbon bonds under mild conditions. This has been particularly beneficial in constructing complex molecular architectures required for advanced drug candidates. The efficiency and selectivity offered by Di-tert-butyl Azodicarboxylate make it indispensable in modern synthetic chemistry.
In conclusion, Di-tert-butyl Azodicarboxylate (CAS No. 870-50-8) is a cornerstone compound in pharmaceutical research and organic synthesis. Its unique structural features and reactivity profile have enabled significant advancements in drug development, particularly in the areas of kinase inhibition and non-peptide inhibitor synthesis. As research continues to evolve, the applications of this compound are expected to expand, further solidifying its importance in the chemical sciences.
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